Meleagrin
Overview
Description
Meleagrin is a bioactive benzylisoquinoline alkaloid produced by various species of Penicillium fungi . It is structurally unique and has shown promising biological activities, including antimicrobial and anti-proliferative properties . This compound is particularly noted for its ability to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), making it a potential candidate for developing new antibacterial agents .
Mechanism of Action
Target of Action
Meleagrin, a roquefortine C-derived alkaloid produced by Penicillium fungi, primarily targets bacterial enoyl-acyl carrier protein reductase (FabI) and c-Met . FabI is a key enzyme in the fatty acid synthesis pathway of bacteria, making it a promising target for antibacterial drugs . On the other hand, c-Met is a protein tyrosine kinase involved in the progression of several cancers, including metastatic and invasive breast malignancies .
Mode of Action
this compound interacts with its targets in a unique way. It selectively inhibits Staphylococcus aureus FabI, directly binding to the enzyme and inhibiting intracellular fatty acid biosynthesis . This interaction results in the inhibition of bacterial growth and an increase in the minimum inhibitory concentration for FabI-overexpressing S. aureus . Additionally, this compound exhibits ATP competitive protein tyrosine kinases-Met (c-Met) inhibitory activity, which has been confirmed through molecular docking studies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial fatty acid synthesis pathway. By inhibiting FabI, this compound disrupts this pathway, leading to inhibited bacterial growth . In addition, this compound affects the c-Met signaling pathway in cancer cells, inhibiting cell migration and invasion .
Pharmacokinetics
Its effectiveness against various bacteria and cancer cells suggests that it has sufficient bioavailability to interact with its targets .
Result of Action
The molecular and cellular effects of this compound’s action are significant. In bacteria, it inhibits fatty acid biosynthesis, leading to inhibited growth . In cancer cells, it inhibits the c-Met signaling pathway, leading to reduced cell migration and invasion . Furthermore, this compound has been shown to have antiproliferative activity against a panel of breast cancer cell lines .
Action Environment
It’s worth noting that penicillium chrysogenum, the fungus that produces this compound, is found in diverse environments, suggesting that this compound may be stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
Meleagrin interacts with several enzymes and proteins. It has been recognized as a distinct inhibitor of Staphylococcus aureus FabI . Its activity could be explained by a direct connection with S. aureus FabI in a fluorescence quenching assay, which led to the inhibition of fatty acid biosynthesis and the progression of S. aureus .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It showed interesting and distinct activity against a panel of breast cancer cell lines including MDA-MB-231, MDA-468, BT-474, SKBR-3, MCF7, and MCF7-dox with IC50 values ranging from 1.9 to 8.9 μM . Treating breast cancer cells with this compound also inhibited cell migration and invasion under growth hormone induction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It exhibits ATP competitive protein tyrosine kinases-Met (c-Met) inhibitory activity . This observation was assured through molecular docking studies .
Metabolic Pathways
This compound is involved in the biosynthesis of bacterial type II fatty acid . It inhibits this metabolic pathway by directly interacting with S. aureus FabI
Preparation Methods
Meleagrin is typically isolated from Penicillium chrysogenum through solid-state fermentation . The isolation process involves mass spectroscopy and nuclear magnetic resonance spectral analyses to identify and purify the compound . Additionally, various derivatives of this compound, such as oxaline, N14-methylthis compound, and O, N14-dimethylthis compound, can be chemically synthesized through methylation reactions .
Chemical Reactions Analysis
Meleagrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the structure of this compound, leading to different bioactive compounds.
Substitution: Substitution reactions, particularly methylation, are common in the biosynthetic pathway of this compound.
Common reagents used in these reactions include methyl donors like S-adenosylmethionine . Major products formed from these reactions include oxaline and other methylated derivatives .
Scientific Research Applications
Meleagrin has a wide range of scientific research applications:
Comparison with Similar Compounds
Meleagrin is similar to other fungal alkaloids, such as Roquefortine C, which is made as an intermediate in the same biosynthetic pathway . this compound is unique due to its ability to inhibit multiple targets, including FabI and other unknown targets, making it a potent antibacterial agent . Other similar compounds include oxaline, N14-methylthis compound, and O, N14-dimethylthis compound, which are derivatives of this compound .
Properties
IUPAC Name |
(1S,9R,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJJJLSLKZFEPJ-ZAYCRUKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891812 | |
Record name | Meleagrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71751-77-4 | |
Record name | Meleagrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71751-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meleagrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071751774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meleagrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELEAGRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5780K492K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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